molecular formula C25H23N3O5S B2748300 Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-54-4

Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2748300
CAS No.: 851948-54-4
M. Wt: 477.54
InChI Key: NGXRWQPVMAUEKV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:

  • Position 1: Ethyl carboxylate group, enhancing lipophilicity and influencing bioavailability.
  • Position 4: Oxo group, stabilizing the dihydrothienopyridazine ring through conjugation.
  • Position 5: 2-Phenoxypropanamido moiety, which may modulate solubility and target engagement.

This compound is hypothesized to exhibit biological activity related to receptor modulation, though specific targets remain unconfirmed in the provided evidence. Its synthesis likely follows protocols analogous to related esters, such as those involving SOCl₂-mediated esterification or nucleophilic substitution .

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-4-32-25(31)21-19-14-34-23(26-22(29)16(3)33-18-8-6-5-7-9-18)20(19)24(30)28(27-21)17-12-10-15(2)11-13-17/h5-14,16H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRWQPVMAUEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. This compound has garnered attention for its potential biological activities, particularly in the modulation of adenosine receptors and its implications in various therapeutic areas.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 301.35 g/mol
  • CAS Number : 78267-15-9

The thieno[3,4-d]pyridazine moiety is significant for its role in biological activity, particularly in receptor interactions.

Adenosine A1 Receptor Modulation

Recent studies have indicated that derivatives of thienopyridazines, including this compound, exhibit allosteric modulation of the adenosine A1 receptor (A1AR). These compounds can stabilize the agonist-receptor-G protein ternary complex, which is crucial for receptor activation and downstream signaling pathways.

  • Allosteric Modulation : The compound acts as an allosteric modulator at the A1AR, enhancing the receptor's response to endogenous agonists.
  • Antagonistic Properties : In functional assays, certain derivatives have shown to act as antagonists, inhibiting A1AR-mediated signaling pathways such as ERK1/2 phosphorylation.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

StudyBiological ActivityMethodologyResults
A1AR Allosteric ModulationRadioligand Binding AssayStabilized agonist-receptor complex; K-scores indicated significant binding affinity
Antagonistic ActivityFunctional AssaysCompounds showed inhibition of [^3H]CPX binding; pA2 values indicated potency
ERK1/2 Phosphorylation InhibitionConcentration–Response CurvesParallel rightward shifts in R-PIA pERK1/2 curves; confirmed antagonist behavior

Therapeutic Potential

The modulation of adenosine receptors is a promising avenue for therapeutic interventions in various conditions such as:

  • Cardiovascular Diseases : Due to their role in heart rate regulation and myocardial protection.
  • Neurological Disorders : Potential applications in neuroprotection and treatment of conditions like epilepsy.
  • Cancer Therapy : Targeting tumor microenvironments through adenosine signaling pathways.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a thieno[3,4-d]pyridazine scaffold with analogs but differs in substituent composition. Below is a comparative analysis:

Compound Position 3 Substituent Position 5 Substituent Key Functional Differences
Target Compound p-Tolyl (4-methylphenyl) 2-Phenoxypropanamido Moderate lipophilicity; potential for enhanced metabolic stability due to methyl group .
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Trifluoromethylphenyl 3-Phenylpropanamido Higher electron-withdrawing effects (CF₃) may increase receptor affinity; longer acyl chain at C5 .

Physicochemical Properties

  • Lipophilicity : The p-tolyl group in the target compound confers moderate logP values compared to the strongly hydrophobic trifluoromethylphenyl group in its analog .

Q & A

Q. How can synthesis of this compound be optimized for high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions with careful control of conditions:

  • Key Steps : Amidation of the thienopyridazine core, introduction of the p-tolyl group, and esterification .
  • Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation and Lewis acids (e.g., ZnCl₂) for cyclization .
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) and temperature (60–80°C for amidation) improves yield (up to 85%) .

Q. Table 1: Synthesis Optimization Parameters

StepSolventCatalystTemp (°C)Yield (%)Source
AmidationDMFEDCI/HOBt2572
CyclizationTolueneZnCl₂8085
EsterificationEthanolH₂SO₄ (cat.)Reflux78

Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies protons and carbons in the thienopyridazine core (e.g., δ 7.2–7.8 ppm for aromatic protons) and ester groups (δ 4.4 ppm for ethyl CH₂) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 439.08) .
  • X-ray Crystallography : SHELX software refines crystal structures to validate 3D conformation and hydrogen bonding (e.g., C=O···H-N interactions) .

Q. How to assess preliminary biological activity in vitro?

Methodological Answer:

  • Enzyme Inhibition : Screen against targets like lactate dehydrogenase (LDH) using spectrophotometric assays (IC₅₀ values) .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and anti-inflammatory activity via TNF-α/IL-6 ELISA .
  • Dose-Response : Use 1–100 μM concentration ranges with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for therapeutic potential?

Methodological Answer:

  • Substituent Variation : Modify the 2-phenoxypropanamido group to test electronic/steric effects (e.g., replace phenyl with fluorophenyl or nitro groups) .
  • Biological Testing : Compare IC₅₀ values across analogs (e.g., trifluoromethyl substitution enhances A₁ adenosine receptor binding by 3-fold) .
  • Computational Modeling : Dock analogs into target proteins (e.g., LDH) using AutoDock Vina to predict binding affinities .

Q. Table 2: SAR Data for Analogous Compounds

SubstituentTargetIC₅₀ (μM)Δ Binding AffinitySource
4-NitrobenzamidoLDH12.3+2.5x
3-TrifluoromethylA₁ AR0.45+3.0x

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Multi-Technique Validation : Cross-check NMR peaks with HSQC/HMBC for connectivity .
  • Crystallography : Resolve ambiguous NOEs via X-ray diffraction (e.g., confirm amide orientation) .
  • Replicate Experiments : Repeat under standardized conditions (e.g., deuterated solvents, 500 MHz NMR) .

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to obtain diffraction-quality crystals .
  • Disorder : Address rotational disorder in the ethyl ester group via SHELXL refinement with restraints .
  • Twinned Data : Apply TWINABS for data scaling if twinning is detected .

Q. How to design in vivo studies based on in vitro activity?

Methodological Answer:

  • Pharmacokinetics : Assess oral bioavailability in rodents (Cmax, T½) using LC-MS/MS quantification .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis .
  • Disease Models : Use collagen-induced arthritis (CIA) models for anti-inflammatory testing or xenografts for oncology .

Q. How can computational methods predict off-target interactions?

Methodological Answer:

  • Pharmacophore Screening : Use Schrödinger’s Phase to identify unintended targets (e.g., kinases, GPCRs) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability in binding pockets .
  • ADMET Prediction : SwissADME predicts blood-brain barrier permeability and CYP450 interactions .

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